Welcome to the BenchChem Online Store!
molecular formula C10H10FNO B8594633 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine

3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine

Cat. No. B8594633
M. Wt: 179.19 g/mol
InChI Key: AYVGYHGNINISQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759532B2

Procedure details

To a round bottomed flask was added 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine (3.5962 g, 20.07 mmol) and palladium hydroxide on carbon (1.409 g, 2.007 mmol) in EtOAc (66.9 mL). The round bottomed flask was flushed with argon and then placed under vacuum three times. A hydrogen balloon was then attached to the reaction. Upon completion, the reaction was filtered through celite to produce 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. MS (ESI, pos. ion) m/z: 182.1 (M+1).
Quantity
3.5962 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
1.409 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:8]([F:13])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[F:13][C:8]1[C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5962 g
Type
reactant
Smiles
O1CCC(=CC1)C=1C(=NC=CC1)F
Name
Quantity
66.9 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1.409 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round bottomed flask was flushed with argon
CUSTOM
Type
CUSTOM
Details
A hydrogen balloon was then attached to the reaction
FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction was filtered through celite

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.